7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid
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Overview
Description
7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid is an organic compound characterized by a heptanoic acid backbone with a 3,5-dimethylphenyl group and a ketone functional group at the seventh carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 3,5-dimethylbenzene with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form the corresponding ketone.
Grignard Reaction: The ketone is then subjected to a Grignard reaction with a suitable Grignard reagent to extend the carbon chain.
Oxidation: The resulting alcohol is oxidized to form the desired ketone.
Esterification and Hydrolysis: The final step involves esterification followed by hydrolysis to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Scientific Research Applications
7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving ketones and carboxylic acids.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can affect enzyme activity, protein function, and cellular processes.
Comparison with Similar Compounds
Similar Compounds
7-Phenyl-7-oxoheptanoic acid: Lacks the methyl groups on the phenyl ring, resulting in different reactivity and properties.
7-(3,5-Dimethylphenyl)-7-oxooctanoic acid: Has an additional carbon in the chain, affecting its physical and chemical properties.
Properties
IUPAC Name |
7-(3,5-dimethylphenyl)-7-oxoheptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-11-8-12(2)10-13(9-11)14(16)6-4-3-5-7-15(17)18/h8-10H,3-7H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWBEUWUBWITDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)CCCCCC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645292 |
Source
|
Record name | 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-48-5 |
Source
|
Record name | 7-(3,5-Dimethylphenyl)-7-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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